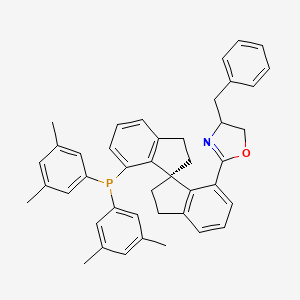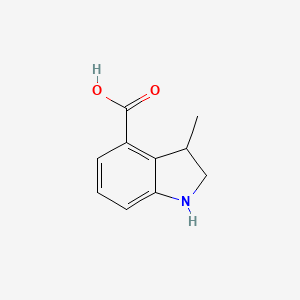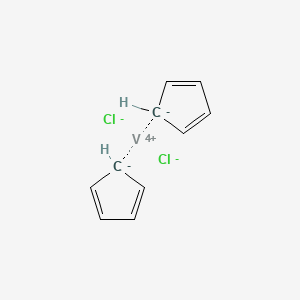![molecular formula C54H34N2 B14791673 9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is a complex organic compound that has garnered interest in the field of material science due to its unique structural properties. This compound is characterized by the presence of biphenyl and triphenylenyl groups, which contribute to its stability and electronic properties. It is primarily used in the development of high-performance electron transport materials (ETMs) due to its ability to promote electron mobility through intermolecular interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole involves multiple steps, including the formation of biphenyl and triphenylenyl intermediates. The process typically begins with the preparation of biphenyl derivatives, followed by the introduction of triphenylenyl groups through a series of coupling reactions. The final step involves the cyclization of the intermediates to form the desired carbazole structure. Common reagents used in these reactions include palladium catalysts, ligands, and base solutions .
Industrial Production Methods
In an industrial setting, the production of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions typically result in the formation of halogenated or alkylated carbazole derivatives .
Applications De Recherche Scientifique
9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with high electron mobility.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole is primarily based on its ability to facilitate electron transport through intermolecular π-π stacking interactions. These interactions enhance the compound’s electron mobility by creating a more ordered molecular structure. The molecular targets and pathways involved include the formation of stable charge-transfer complexes and the promotion of efficient charge separation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine (TPTRZ)
- 2,4-Diphenyl-6-[4’-(2-triphenylenyl)[1,1’-biphenyl]-3-yl]-1,3,5-triazine (TPPTRZ)
Uniqueness
Compared to similar compounds, 9-[1,1’-Biphenyl]-3-YL-9’-(2-triphenylenyl)-3,3’-BI-9H-carbazole exhibits higher electron mobility due to its unique structural arrangement. The presence of both biphenyl and triphenylenyl groups allows for stronger intermolecular interactions, resulting in improved electronic properties. This makes it a superior candidate for applications in electronic devices and materials science .
Propriétés
Formule moléculaire |
C54H34N2 |
|---|---|
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-triphenylen-2-ylcarbazole |
InChI |
InChI=1S/C54H34N2/c1-2-13-35(14-3-1)36-15-12-16-39(31-36)55-51-23-10-8-21-46(51)49-32-37(25-29-53(49)55)38-26-30-54-50(33-38)47-22-9-11-24-52(47)56(54)40-27-28-45-43-19-5-4-17-41(43)42-18-6-7-20-44(42)48(45)34-40/h1-34H |
Clé InChI |
KFUGBPPOOYNNHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine](/img/structure/B14791595.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![Cyclopropanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B14791608.png)

![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
![(10R,13R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B14791622.png)

![3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)


![2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid](/img/structure/B14791654.png)

![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)
